molecular formula C16H26N6O2 B6445187 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640882-56-8

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6445187
CAS RN: 2640882-56-8
M. Wt: 334.42 g/mol
InChI Key: YUUHBQTZFUSZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrimidine ring, which is a common structural motif found in many biologically active compounds . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . The compound also contains a piperazine ring, which is another common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Scientific Research Applications

Inhibition of Mutant Isocitrate Dehydrogenase (IDH) Proteins

Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells

Heterocyclization and Derivatives Synthesis

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition leads to the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway. Specifically, it leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response. This response includes the phosphorylation of H2AX, a marker of DNA double-strand breaks .

Result of Action

The result of the compound’s action is a loss of cell viability. In human estrogen-receptor-positive breast cancer cells, the compound exhibited moderate to significant efficacy . The compound increased CASPASE 3/7 activity, which is associated with the induction of apoptosis .

properties

IUPAC Name

2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUHBQTZFUSZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.